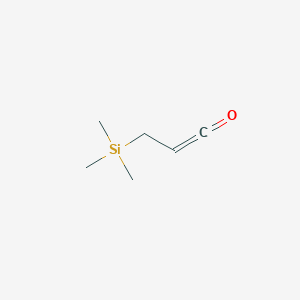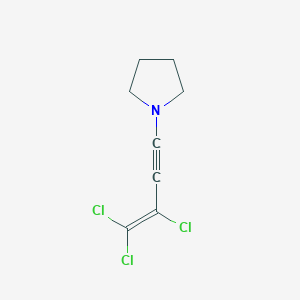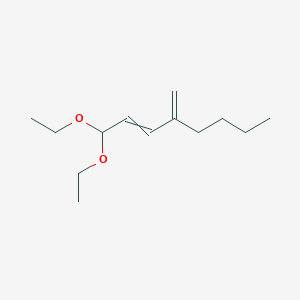![molecular formula C8H13O3P B14602058 [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid CAS No. 61182-89-6](/img/structure/B14602058.png)
[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a cyclopentadienyl group attached to a propyl chain, which is further bonded to a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid typically involves the reaction of cyclopentadiene with a suitable propylphosphonic acid derivative. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with a dienophile to form the cyclopentadienyl ring. This intermediate can then be further functionalized to introduce the propyl and phosphonic acid groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the cyclopentadienyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkylating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl ketones or alcohols, while substitution can introduce various functional groups to the phosphonic acid moiety .
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds .
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of diseases involving abnormal phosphonate metabolism .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and as an additive in lubricants .
Mécanisme D'action
The mechanism of action of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentadienyl group can engage in π-π interactions, while the phosphonic acid group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclopentadienylphosphonic acid: Similar in structure but lacks the propyl chain.
Propylphosphonic acid: Similar but lacks the cyclopentadienyl group.
Cyclopentadienylpropylamine: Similar but contains an amine group instead of phosphonic acid.
Uniqueness: The uniqueness of [3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopentadienyl and phosphonic acid groups allows for versatile interactions and applications that are not possible with the individual components .
Propriétés
Numéro CAS |
61182-89-6 |
|---|---|
Formule moléculaire |
C8H13O3P |
Poids moléculaire |
188.16 g/mol |
Nom IUPAC |
3-cyclopenta-1,3-dien-1-ylpropylphosphonic acid |
InChI |
InChI=1S/C8H13O3P/c9-12(10,11)7-3-6-8-4-1-2-5-8/h1-2,4H,3,5-7H2,(H2,9,10,11) |
Clé InChI |
MZULZFPDBSOWRL-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1CCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
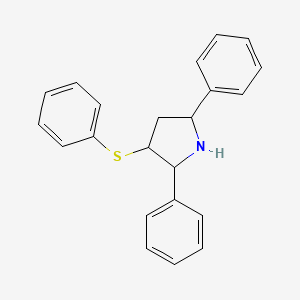
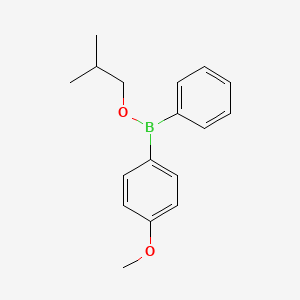

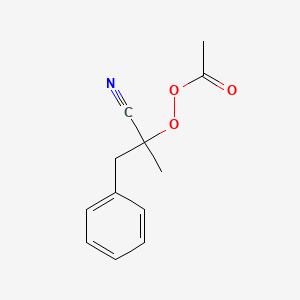
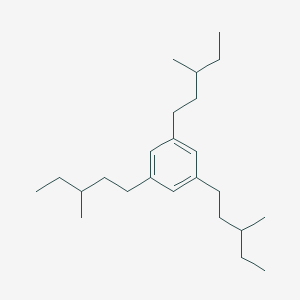
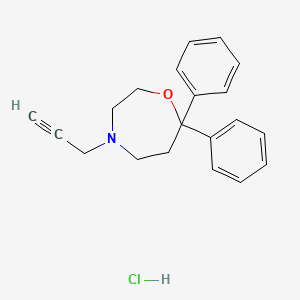
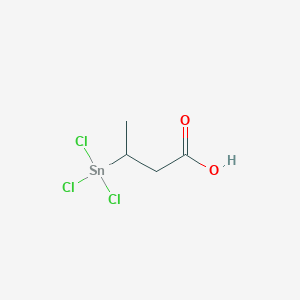
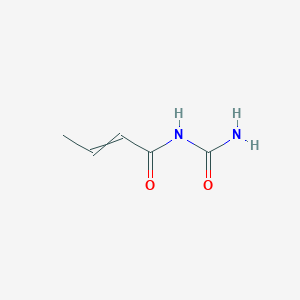
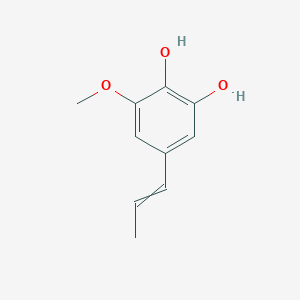
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)
